Bienvenue dans la boutique en ligne BenchChem!

2-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide

ZAC channel Cys‑loop receptor negative allosteric modulator

2-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide (molecular formula C₁₇H₁₁BrCl₂N₂OS, average mass 442.2 g/mol) belongs to the N-(thiazol-2-yl)-benzamide chemical class. This scaffold has been characterized as a source of negative allosteric modulators (NAMs) and antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels.

Molecular Formula C17H11BrCl2N2OS
Molecular Weight 442.2 g/mol
Cat. No. B4556280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide
Molecular FormulaC17H11BrCl2N2OS
Molecular Weight442.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl)Br
InChIInChI=1S/C17H11BrCl2N2OS/c18-14-4-2-1-3-13(14)16(23)22-17-21-9-12(24-17)7-10-5-6-11(19)8-15(10)20/h1-6,8-9H,7H2,(H,21,22,23)
InChIKeyVIMHGIIUXMJPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide – Compound Profile for Targeted Procurement


2-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide (molecular formula C₁₇H₁₁BrCl₂N₂OS, average mass 442.2 g/mol) belongs to the N-(thiazol-2-yl)-benzamide chemical class . This scaffold has been characterized as a source of negative allosteric modulators (NAMs) and antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels [1]. The compound features a distinct 2‑bromobenzamide moiety and a 5‑(2,4‑dichlorobenzyl)thiazole substituent, a combination not present in the two most extensively characterized reference molecules from this series (compound 1 and TTFB).

Why 2-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide Cannot Be Replaced by a Generic Congener


Systematic structure‑activity relationship (SAR) mapping of 61 N‑(thiazol‑2‑yl)‑benzamide analogs at the ZAC receptor has demonstrated that both the thiazole benzyl substituent and the benzamide halogenation pattern are critical determinants of antagonist potency and selectivity [1]. Even a minor modification—such as repositioning a single chloro or bromo substituent—can reduce ZAC inhibition to undetectable levels or introduce off‑target activity at related Cys‑loop receptors (5‑HT₃AR, nAChR, GABA_AR, GlyR) [1]. Consequently, a procurement decision based solely on the N‑(thiazol‑2‑yl)‑benzamide core without matching the precise 2‑bromo and 2,4‑dichlorobenzyl substitution pattern risks acquiring a compound with different, unpredictable pharmacological properties.

Quantitative Differentiation of 2-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide from Closest Chemical Analogs


Structural Discrimination from the Prototype ZAC Antagonist “Compound 1”

The benzamide ring of 2‑bromo‑N‑[5‑(2,4‑dichlorobenzyl)‑1,3‑thiazol‑2‑yl]benzamide carries a single ortho‑bromine, whereas the prototype ZAC antagonist “compound 1” [2‑(5‑bromo‑2‑chlorobenzamido)‑4‑methylthiazole‑5‑methyl ester] possesses a 5‑bromo‑2‑chloro substitution pattern [1]. In the published SAR series, replacement of the 5‑bromo‑2‑chloro motif with other halogenation patterns frequently abolished ZAC inhibitory activity or reduced antagonist potency below detection sensitivity (no measurable IC₅₀ at 100 µM) [1]. This structural distinction predicts a divergent pharmacological fingerprint.

ZAC channel Cys‑loop receptor negative allosteric modulator

Thiazole Substituent Differentiation from the Selective ZAC Antagonist TTFB

The 5‑(2,4‑dichlorobenzyl) group on the thiazole ring of the target compound replaces the 4‑(tert‑butyl) substituent present in N‑(4‑(tert‑butyl)thiazol‑2‑yl)‑3‑fluorobenzamide (TTFB, compound 5a) [1]. TTFB is a state‑dependent, equipotent antagonist of Zn²⁺‑ and H⁺‑evoked ZAC signaling with an IC₅₀ of 1–3 µM and displays no significant activity at 5‑HT₃A, α₃β₄ nACh, α₁β₂γ₂ₛ GABAₐ, or α₁ glycine receptors at 30 µM [1]. The 2,4‑dichlorobenzyl motif introduces a markedly different steric and electronic environment that may alter ZAC subtype selectivity, binding kinetics, or off‑target profile, yet direct pharmacological data for this specific analog have not been published.

ZAC antagonist thiazole substitution selectivity profile

Potential Kinase Inhibitor Scaffold Differentiation from Thiazolamide–Benzamide Bcr‑Abl Inhibitors

A structurally related series of thiazolamide–benzamide derivatives was designed and evaluated for broad‑spectrum Bcr‑Abl inhibitory activity [1]. The most potent compounds in that series exhibited IC₅₀ values in the sub‑micromolar range against wild‑type and T315I mutant Bcr‑Abl kinases [1]. Although 2‑bromo‑N‑[5‑(2,4‑dichlorobenzyl)‑1,3‑thiazol‑2‑yl]benzamide was not specifically tested, the presence of the 2,4‑dichlorobenzyl group—a recurring privileged fragment in kinase inhibitor design—raises the possibility of cross‑target kinase activity that may complement or exceed ZAC‑directed pharmacology.

Bcr‑Abl kinase inhibitor thiazolamide–benzamide

P2X3 Receptor Patent Space and Neurogenic Disorder Indications

Bayer Aktiengesellschaft has claimed 1,3‑thiazol‑2‑yl substituted benzamides as inhibitors of the P2X3 receptor for the treatment of neurogenic disorders [1]. While 2‑bromo‑N‑[5‑(2,4‑dichlorobenzyl)‑1,3‑thiazol‑2‑yl]benzamide is not explicitly disclosed in the representative patent examples, its structure falls within the Markush scope of formula (I), suggesting that it was envisioned as a potential P2X3 antagonist [1]. The 2,4‑dichlorobenzyl substitution is particularly intriguing for P2X3 binding, as related dichlorophenyl motifs have been optimized in clinical‑stage P2X3 programs (e.g., gefapixant).

P2X3 antagonist neurogenic disorder pain

Priority Research and Procurement Scenarios for 2-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide


ZAC Receptor Pharmacological Tool Development

The compound’s unique substitution pattern distinguishes it from TTFB and compound 1, making it a candidate for SAR expansion studies of ZAC antagonism [1]. Researchers aiming to map the steric and electronic requirements of the ZAC allosteric binding pocket can use this analog to probe the receptor’s tolerance for a 2,4‑dichlorobenzyl thiazole substituent versus tert‑butyl (TTFB) or methyl ester (compound 1) [1]. Activity should be independently verified by two‑electrode voltage clamp electrophysiology in ZAC‑expressing Xenopus oocytes before deployment as a reference tool.

Bcr‑Abl Kinase Inhibitor Lead Identification

The 2,4‑dichlorobenzyl group appears recurrently in kinase inhibitor pharmacophores, and the thiazolamide–benzamide core has validated Bcr‑Abl inhibitory activity in the sub‑micromolar range [1]. Medicinal chemistry groups pursuing tyrosine kinase inhibitors may screen this compound against a panel of wild‑type and imatinib‑resistant Bcr‑Abl mutants to determine whether the 2‑bromobenzamide modification improves potency or selectivity.

P2X3 Antagonist Lead Generation

Given Bayer’s broad patent coverage of 1,3‑thiazol‑2‑yl substituted benzamides as P2X3 inhibitors for neurogenic disorders (including overactive bladder, neuropathic pain, and chronic cough) [1], this compound represents a structurally distinct entry point for organizations seeking novel P2X3 scaffolds outside the gefapixant/eliapixant chemotype. Initial screening should include P2X3‑mediated calcium flux or electrophysiological readouts to establish target engagement.

Negative Allosteric Modulator (NAM) Mechanistic Studies

The N‑(thiazol‑2‑yl)‑benzamide class has been characterized as negative allosteric modulators of ZAC that act at the transmembrane and/or intracellular domains of the receptor [1]. This compound, with its distinct 2‑bromobenzamide and 2,4‑dichlorobenzyl groups, may exhibit altered state‑dependence, binding kinetics, or voltage‑sensitivity compared to TTFB. It is suitable for electrophysiological investigations designed to dissect the allosteric mechanism of action.

Quote Request

Request a Quote for 2-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.